Home > Products > Screening Compounds P5216 > 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE -

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE

Catalog Number: EVT-4323825
CAS Number:
Molecular Formula: C20H14FNO4S2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Route 1: From 2-Acylamino-3,3-dichloroacrylonitriles: "Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs" [] investigates the synthesis of 5-mercapto-1,3-oxazoles from 2-acylamino-3,3-dichloroacrylonitriles. While not directly applicable to the compound , this paper highlights the utility of such starting materials in generating substituted 1,3-oxazoles.
  • Route 2: Cyclization of Acyclic Precursors: "Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives" [] outlines a synthetic strategy involving the cyclization of acyclic precursors, such as N-acyl-α-amino ketones, to obtain 1,3-oxazoles. This method may offer a viable pathway for constructing the desired compound.
  • Route 3: Modification of Existing 1,3-Oxazoles: "Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles." [] explores the use of Suzuki and Stille cross-coupling reactions for regioselective modifications of 1,3-oxazoles. This approach might be employed to introduce the desired substituents onto a pre-existing 1,3-oxazole scaffold.

2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l)

Compound Description: This compound demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines in the National Cancer Institute's in vitro assessment . Its activity was largely independent of the cancer cell line's origin, suggesting a potentially unique mechanism of action. COMPARE analysis correlated its activity with the topoisomerase inhibitor aclarubicin . Docking studies suggested DNA topoisomerase IIβ as a promising anticancer target .

5-[(2E)-3-(2-Furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one (CU-3)

Compound Description: CU-3 is a potent and selective diacylglycerol kinase α (DGKα) inhibitor identified through high-throughput screening . It exhibits an IC50 value of 0.6 μM for DGKα and targets the enzyme's catalytic region without affecting its regulatory region . CU-3 competitively inhibits DGKα by reducing its affinity for ATP . Furthermore, CU-3 induces apoptosis in HepG2 and HeLa cancer cell lines while enhancing interleukin-2 production in Jurkat T cells .

5-Amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

Compound Description: CGS 15943 is a non-xanthine A2A adenosine receptor antagonist . It exhibits weaker activity compared to 8FB-PTP in inhibiting NECA-induced platelet aggregation and lacks efficacy in antagonizing NECA-induced vasodilation . Similar to 8FB-PTP, CGS 15943 also antagonizes A1-mediated responses in rat atria .

Properties

Product Name

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE

IUPAC Name

4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole

Molecular Formula

C20H14FNO4S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C20H14FNO4S2/c21-15-10-8-14(9-11-15)13-27-20-19(22-18(26-20)17-7-4-12-25-17)28(23,24)16-5-2-1-3-6-16/h1-12H,13H2

InChI Key

CRKGEWFFRUCKAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.